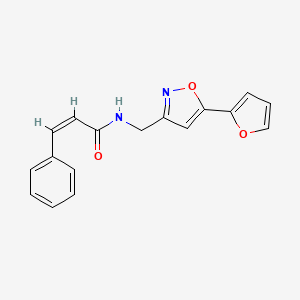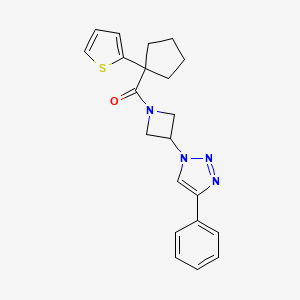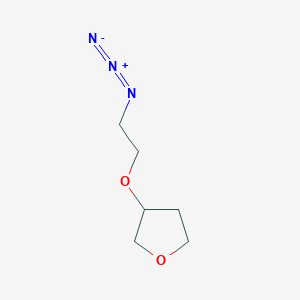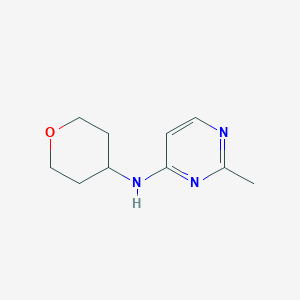
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine, also known as MX-4, is a pyrimidine-based compound that has been synthesized and studied for its potential pharmaceutical applications. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine is not fully understood, but it has been proposed that it may inhibit DNA synthesis and induce cell cycle arrest in cancer cells. 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine may also disrupt bacterial cell membranes, leading to cell death.
Biochemische Und Physiologische Effekte
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has also been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has been shown to have antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use in drug development. However, 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine. One area of interest is the development of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies could investigate the mechanism of action of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine and its potential applications in other areas such as oxidative stress-related diseases. Finally, the synthesis and characterization of 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine derivatives could lead to the development of more potent and selective compounds.
Synthesemethoden
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine can be synthesized through a multi-step process involving the reaction of 2,4-diaminopyrimidine with 4-hydroxytetrahydrofuran and subsequent methylation of the resulting product. The final product is purified through crystallization and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has been the subject of several scientific studies due to its potential applications in drug development. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 2-methyl-N-(oxan-4-yl)pyrimidin-4-amine has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBLCZMMUQJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

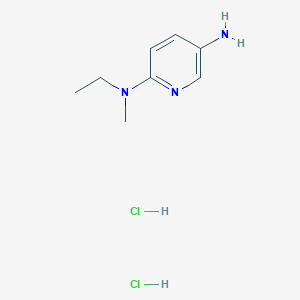
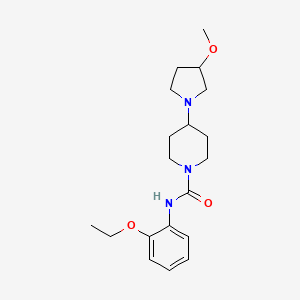
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
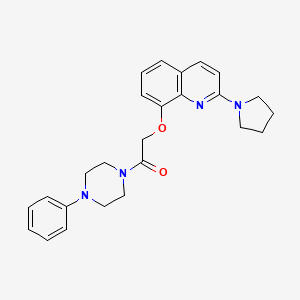
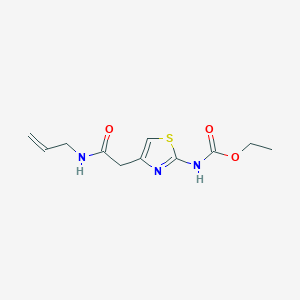
![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2847865.png)

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)
